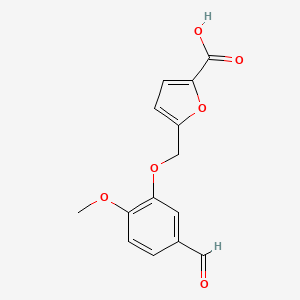
5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring substituted with a formyl group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid typically involves the oxidation of precursor compounds such as 5-hydroxymethylfurfural. This process can be catalyzed by non-metallic catalysts like polyaniline supported on carbon paper, which provides a high selectivity for the desired product . The reaction conditions often include alkaline media and moderate temperatures to optimize yield.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic strategies that utilize protective chemistry to enhance yield and selectivity. For instance, protecting the reactive formyl group during the synthesis can prevent degradation and premature oxidation, leading to higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Major products formed from these reactions include various furan derivatives, which can be used as intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .
Scientific Research Applications
5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl and carboxylic acid groups play crucial roles in its reactivity, enabling it to participate in a range of chemical reactions. These interactions can lead to the formation of stable complexes with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-furoic acid: This compound shares a similar furan ring structure but lacks the methoxyphenoxy group, making it less versatile in certain applications.
2,5-Furandicarboxylic acid: Another related compound, it is primarily used in the production of bioplastics and has different reactivity due to the presence of two carboxylic acid groups.
Uniqueness
5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications, offering advantages over simpler furan derivatives .
Properties
IUPAC Name |
5-[(5-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-18-11-4-2-9(7-15)6-13(11)19-8-10-3-5-12(20-10)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATGRPKCQALELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
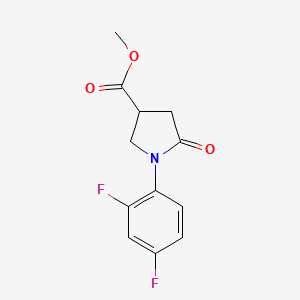
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B7842925.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B7842928.png)
![4-Chloro-2-(methylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B7842933.png)
![2-Methylpropyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7842938.png)
![4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B7842940.png)
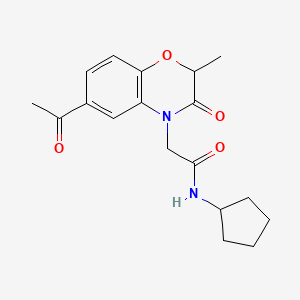
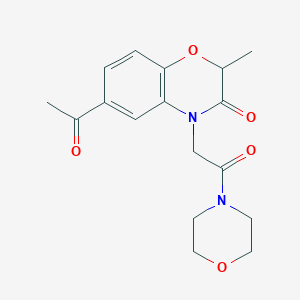
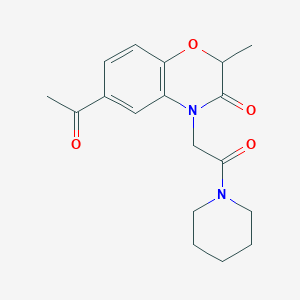
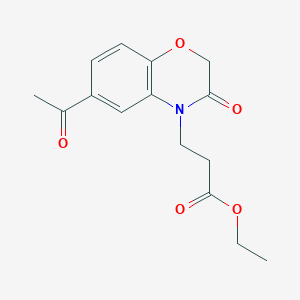
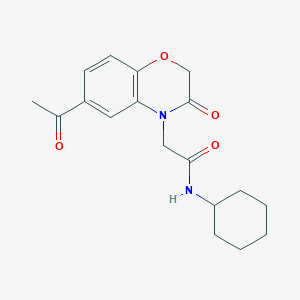
![6-Acetyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7842981.png)
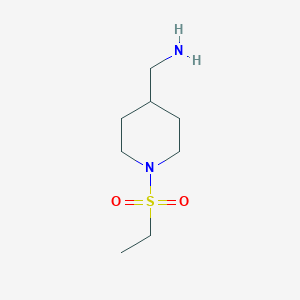
![[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B7842987.png)
